6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid
Description
6-[3,6-Bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid (hereafter referred to as the "target compound") is a xanthene-based fluorophore featuring a benzotriazole-5-carboxylic acid substituent and two diethylamino groups at the 3- and 6-positions of the xanthene core. This structure combines the electron-donating diethylamino groups with the rigid benzotriazole moiety, which may enhance photophysical properties such as fluorescence quantum yield and photostability. The carboxylic acid group enables bioconjugation, making it suitable for applications in bioimaging and molecular probes .
Properties
IUPAC Name |
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-25(13-17)36-26-14-18(33(7-3)8-4)10-12-20(26)27(19)21-15-23-24(30-31-29-23)16-22(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGXGUDYJRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=C4C(=NN=N4)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,6-bis(diethylamino)xanthene with benzotriazole-5-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound is employed in biological staining to visualize cellular components and structures.
Industry: The compound is used in the manufacturing of high-performance materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and analysis. The molecular pathways involved may include binding to nucleic acids or proteins, facilitating their detection and study.
Comparison with Similar Compounds
Structural Differences
The target compound is compared to structurally related xanthene derivatives (Table 1):
Table 1: Structural Comparison of Xanthene-Based Compounds
Key Observations :
- Diethylamino vs. Dimethylamino: The target compound’s diethylamino groups (vs.
- Benzotriazole vs. Benzene Rings: The benzotriazole moiety introduces a rigid, planar structure, which could reduce non-radiative decay and enhance fluorescence efficiency compared to simpler benzoic acid derivatives .
- Functional Groups : Unlike isothiocyanate-containing analogs (), the target compound’s carboxylic acid requires activation (e.g., NHS ester formation) for bioconjugation, which may limit reactivity compared to direct amine coupling .
Spectral and Photophysical Properties
Table 2: Photophysical Comparison
*Inferred values based on structural analogs; experimental validation required.
Analysis :
- The diethylamino groups in the target compound likely extend conjugation compared to dimethylamino groups in 5-TAMRA, resulting in a slight red shift in absorption/emission.
- The benzotriazole moiety may improve quantum yield due to reduced structural flexibility, though direct comparisons with benzoic acid derivatives () suggest similar Φ values.
- The isothiocyanate derivative () lacks fluorescence data but is primarily valued for its reactivity rather than photostability.
Limitations :
- The target compound’s diethylamino groups may increase hydrophobicity, reducing solubility in aqueous buffers compared to 5-TAMRA.
- The absence of isothiocyanate limits its utility in rapid bioconjugation workflows.
Biological Activity
The compound 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound contains a xanthene backbone substituted with diethylamino groups and a benzotriazole moiety. Its structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds show effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzotriazole Derivative | Antibacterial | 12.5 - 25 | |
| This compound | Antimicrobial (proposed) | TBD | This study |
Anticancer Potential
Recent studies have suggested that xanthene derivatives, including those similar to this compound, may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Some xanthene derivatives have been reported to exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to inhibit amyloid-beta aggregation has been noted in related compounds, suggesting a mechanism relevant to Alzheimer's disease treatment .
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various benzotriazole derivatives found that compounds with similar structural features to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on xanthene derivatives revealed that they could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
